molecular formula C14H17BrN2O2 B2880962 Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate CAS No. 1845698-62-5

Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B2880962
CAS No.: 1845698-62-5
M. Wt: 325.206
InChI Key: QIXNDALSETXFDU-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a complex organic compound belonging to the benzodiazole family. This compound features a bromine atom, a methyl group, and a propyl group attached to the benzodiazole ring, with an ethyl carboxylate group at the 5-position. Benzodiazoles are known for their diverse biological and chemical properties, making this compound of interest in various scientific fields.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate as the core structure.

  • Halogenation: Bromination is achieved by treating the starting material with bromine (Br2) in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions to introduce the bromine atom at the 7-position.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are optimized for large-scale production, including the use of industrial reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to remove the bromine atom, yielding different reduced forms of the compound.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amino derivatives and hydrocarbons.

  • Substitution Products: Iodides, chlorides, and other halogenated derivatives.

Scientific Research Applications

Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties, making it useful in studying biological systems.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific receptors or enzymes, influencing their activity.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Ethyl 7-chloro-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

  • Ethyl 7-iodo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

  • Ethyl 7-fluoro-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

Uniqueness: Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate stands out due to its bromine atom, which imparts unique chemical and biological properties compared to its chloro, iodo, and fluoro counterparts

Properties

IUPAC Name

ethyl 7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-4-6-17-9(3)16-12-8-10(14(18)19-5-2)7-11(15)13(12)17/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXNDALSETXFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C(=CC(=C2)C(=O)OCC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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